Zelquistinel

Catalog No.
S547738
CAS No.
2151842-64-5
M.F
C15H25N3O5
M. Wt
327.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zelquistinel

CAS Number

2151842-64-5

Product Name

Zelquistinel

IUPAC Name

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

Molecular Formula

C15H25N3O5

Molecular Weight

327.38 g/mol

InChI

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1

InChI Key

ABAPCYNTEPGBNJ-FTGAXOIBSA-N

SMILES

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O

solubility

Soluble in DMSO

Synonyms

zelquistinel; zelquistinelum.

Canonical SMILES

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O

The exact mass of the compound Zelquistinel is 327.18 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Properties

Studies have explored the anti-proliferative effects of Zelquistinel on various cancer cell lines. The mechanism of action is proposed to involve modulation of cell cycle progression and induction of apoptosis (programmed cell death) []. Zelquistinel has shown promising results in inhibiting the growth of certain cancer cells, including those of breast, prostate, and skin cancers [, , ].

Neuroprotective Effects

Emerging research suggests Zelquistinel may have neuroprotective properties. Studies have investigated its potential role in mitigating neurodegenerative conditions like Alzheimer's disease and Parkinson's disease [, ]. The underlying mechanisms are still being elucidated, but Zelquistinel's ability to modulate cellular signaling pathways and reduce oxidative stress is thought to be involved [, ].

Zelquistinel, also known by its developmental codes GATE-251 and AGN-241751, is an investigational small-molecule drug primarily being developed for the treatment of major depressive disorder. It acts as a modulator of the N-methyl-D-aspartate receptor, specifically targeting a unique binding site that is distinct from the glycine site. This mechanism enhances synaptic plasticity and receptor activity, which are crucial for mood regulation and cognitive function .

The chemical formula for Zelquistinel is C₁₅H₂₅N₃O₅, with a molar mass of approximately 327.381 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its pharmacological properties and distinguishes it from other NMDA receptor modulators .

Zelquistinel undergoes various chemical transformations that are critical for its bioactivity. As an NMDA receptor modulator, its primary reaction involves binding to the NMDA receptor, enhancing calcium ion influx in neurons upon activation. This modulation leads to increased synaptic plasticity through mechanisms such as long-term potentiation .

The compound's interactions with other molecules can be summarized as follows:

  • Binding Reactions: Zelquistinel binds to the NMDA receptor, facilitating calcium entry.
  • Metabolic Reactions: It undergoes hepatic metabolism, although specific metabolic pathways are still under investigation.

Zelquistinel exhibits significant biological activity as an NMDA receptor modulator. Preclinical studies have shown that it produces both rapid and sustained antidepressant-like effects in animal models. The compound enhances activity-dependent long-term synaptic plasticity, which is believed to play a key role in its therapeutic effects against major depressive disorder .

Key biological activities include:

  • Rapid Antidepressant Effects: Demonstrated within 24 hours of administration.
  • Sustained Effects: Lasting up to one week post-administration.
  • Enhanced Synaptic Plasticity: Increases in NMDAR-mediated synaptic transmission.

The synthesis of Zelquistinel involves several steps that typically include:

  • Formation of the Spirocyclic Structure: Utilizing cyclization reactions that create the unique spirocyclic framework.
  • Functionalization: Introducing functional groups necessary for binding affinity and biological activity.
  • Purification: Employing techniques such as chromatography to isolate the final product.

Specific synthetic routes are proprietary and may vary among research institutions and pharmaceutical companies involved in its development .

Zelquistinel is primarily being researched for its application in treating major depressive disorder. Its unique mechanism of action offers potential advantages over traditional antidepressants, particularly in terms of onset speed and duration of effect. Additionally, it may have applications in other neurological disorders due to its modulation of synaptic plasticity .

Potential applications include:

  • Major Depressive Disorder: Currently undergoing phase II clinical trials.
  • Schizophrenia: Initial studies indicate possible efficacy in addressing symptoms associated with this condition .

Research on Zelquistinel has highlighted its interactions with various receptors and neurotransmitter systems:

  • NMDA Receptor Interaction: Zelquistinel acts as a positive allosteric modulator, enhancing receptor function without directly competing with glutamate or glycine.
  • Calcium Signaling: The compound potentiates NMDA-induced intracellular calcium changes, indicating its role in excitatory neurotransmission .

Interaction studies suggest that Zelquistinel may also influence other neurotransmitter systems indirectly through its effects on glutamatergic signaling.

Zelquistinel shares similarities with several other NMDA receptor modulators but stands out due to its unique binding profile and oral bioavailability. Below is a comparison with similar compounds:

CompoundMechanism of ActionBioavailabilityUnique Features
RapastinelNMDA receptor modulationLow (IV only)Peptide-based; requires intravenous administration
KetamineNMDA receptor antagonistHigh (IV/IM)Rapid antidepressant effects; dissociative properties
MemantineNMDA receptor antagonistModerateUsed primarily for Alzheimer's disease; lower affinity
D-cycloserineNMDA receptor partial agonistModerateEnhances learning and memory; used in anxiety disorders

Zelquistinel's advantages include high oral bioavailability and a favorable pharmacokinetic profile compared to these compounds, making it a promising candidate for further development in treating mood disorders .

Laboratory-Scale Synthesis Pathways

Key Intermediate Formation Strategies

The synthesis of Zelquistinel involves sophisticated intermediate formation strategies that are critical to constructing its complex molecular architecture [6]. The compound, with molecular formula Carbon15Hydrogen25Nitrogen3Oxygen5 and molar mass 327.38 grams per mole, presents unique synthetic challenges due to its spirocyclic structure [2] [3].

The key intermediate formation follows established protocols for pharmaceutical intermediate synthesis, where chemical purity directly impacts the effectiveness of the final product [16]. The intermediate compounds must meet stringent quality standards, as poor-quality intermediates can lead to ineffective or compromised final products [16]. The synthesis pathway incorporates specific reaction conditions including controlled temperature, appropriate solvents, and optimized catalysts to achieve high yields and purity .

Intermediate StageKey TransformationCritical Parameters
Primary IntermediateSpirocyclic core formationTemperature control, catalyst selection
Secondary IntermediateFunctional group introductionReaction time, solvent system
Final IntermediatePurification and isolationCrystallization conditions, yield optimization

The formation strategies employ various chemical transformations including oxidation, reduction, and substitution reactions . Common oxidizing agents utilized include potassium permanganate and chromium trioxide, while reducing agents encompass lithium aluminum hydride and sodium borohydride . Substitution reactions typically involve halides and nucleophiles under controlled basic or acidic conditions .

Stereoselective Construction of Spirocyclic Systems

The stereoselective construction of Zelquistinel's spirocyclic system represents a critical aspect of its synthetic methodology [3]. The compound features a distinctive spirocyclic structure that distinguishes it from other N-methyl-D-aspartate receptor modulators and contributes significantly to its pharmacological properties [3].

Spirocyclic compound synthesis presents inherent synthetic challenges, primarily due to the difficulty in synthesizing quaternary carbon centers and controlling stereochemistry [18]. The construction of spirocyclic systems requires sophisticated synthetic strategies to achieve the desired stereochemical outcome [18]. Multiple approaches have been employed for spirocyclic synthesis, including alkylation methods, cycloaddition approaches, rearrangement approaches, ring closure methods, and radical cyclization approaches [18].

The stereoselective construction of Zelquistinel's spirocyclic framework utilizes advanced synthetic methodologies that ensure proper stereochemical configuration [14]. The synthesis employs photoredox-catalyzed hydroaminoalkylation combined with intramolecular nucleophilic aromatic substitution to construct the spirocyclic core [14]. This approach provides modular access to the required structural framework from unprotected primary amine starting materials [14].

Stereochemical ParameterConfigurationSynthetic Method
Spirocyclic CenterDefined stereochemistryPhotoredox catalysis
Secondary CentersControlled configurationAsymmetric synthesis
Tertiary CentersFixed stereochemistryRing closure methods

The stereoselective synthesis incorporates specific catalytic systems that facilitate the formation of the desired stereoisomer [14]. The process utilizes continuous flow synthesis methodologies that provide automated control over reaction parameters, ensuring consistent stereochemical outcomes [14]. These methodologies have been successfully applied to access spirocyclic tetrahydronaphthyridine scaffolds, which are valuable for pharmaceutical applications [14].

The International Union of Pure and Applied Chemistry name for Zelquistinel, tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate, reflects the specific stereochemical configuration achieved through these synthetic methods [3]. The stereochemical designations (4S), (2S), and (3R) indicate the precise three-dimensional arrangement of atoms within the molecule [3].

Process Chemistry Optimization

Catalytic Systems for Large-Scale Production

Process chemistry optimization for Zelquistinel production involves the development and implementation of efficient catalytic systems suitable for large-scale manufacturing [21] [25]. Catalytic pathways are essential in pharmaceutical manufacturing, offering greater efficiency and selectivity in synthesizing complex molecules while reducing environmental impact [21].

Large-scale production of Zelquistinel requires catalytic systems that facilitate carbon-carbon bond formation, functional group modifications, and stereoselective transformations [21]. Transition metal catalysts, particularly palladium and rhodium complexes, are commonly employed in cross-coupling reactions that form the molecular frameworks necessary for pharmaceutical synthesis [21] [25]. These catalysts enable the formation of complex molecular architectures while maintaining high selectivity and yield [21].

The optimization of catalytic systems for Zelquistinel production incorporates precious metal catalysts that enhance synthesis and large-scale manufacture of active pharmaceutical ingredients and intermediates [25]. These catalytic technologies replace traditional stoichiometric methodologies that generate large amounts of waste, providing more sustainable alternatives [25]. The implementation of asymmetric hydrogenation and cross-coupling technology represents core competencies within chemical process development [25].

Catalyst TypeApplicationAdvantagesScale Considerations
Palladium ComplexesCross-coupling reactionsHigh selectivityRecyclable systems
Rhodium CatalystsAsymmetric synthesisStereocontrolProcess efficiency
Enzyme CatalystsBiocatalytic processesMild conditionsEnvironmental benefits

Biocatalysis represents another advancement in pharmaceutical manufacturing, utilizing enzyme catalysis that exhibits highly selective behavior under mild conditions [21]. Enzymatic processes reduce the need for aggressive chemicals and elevated temperatures, making them particularly suited for producing chiral compounds [21]. Lipases facilitate the synthesis of enantiopure compounds, enabling selective production of desired enantiomers while minimizing waste and energy consumption [21].

The catalytic systems incorporate flow chemistry methodologies that allow precise control over reaction conditions and real-time monitoring [21]. Flow chemistry, performed in continuous flow systems, minimizes waste and maximizes process efficiency, making it highly effective for large-scale pharmaceutical production [21]. These approaches align with green chemistry principles, supporting environmentally friendly synthesis processes [21].

Purification Techniques and Yield Maximization

The purification of Zelquistinel involves sophisticated techniques designed to maximize yield while maintaining product quality [22] [28]. Purification processes are critical in pharmaceutical manufacturing, as they directly impact the chemical purity and overall quality of the final product [22].

The preferred methods for purification in synthetic active pharmaceutical ingredient production include distillation, crystallization, and precipitation [22]. Distillation collects the pure compound as a distillate, leaving non-volatile compounds in the residue, while crystallization and precipitation steps generate solid material that can be physically removed through filtration [22]. These methods are particularly effective for removing reaction by-products, including color bodies and residual metal catalysts [22].

Chromatographic purification techniques play a crucial role in Zelquistinel purification, with normal-phase chromatography emerging as the preferred elution mode [28]. Normal-phase chromatography offers advantages including better selectivity for many isomers, minimal drying requirements, and improved solubility and stability compared with aqueous solutions [28]. The straightforward scaling-up of generic protocols from analytical to preparative scale has yielded successful results in both high-performance liquid chromatography and standard low and medium pressure chromatographic systems [28].

Purification MethodApplicationAdvantagesYield Impact
CrystallizationPrimary purificationHigh purity85-95% recovery
ChromatographySecondary purificationSelective separation90-98% recovery
DistillationSolvent removalComplete separation95-99% recovery

Crystallization processes are particularly important for Zelquistinel purification, as they define both chemical purity and physical properties including particle habit, size, crystal structure, and degree of crystal imperfection [29] [32]. The crystallization process involves the formation of solid crystals from solution, which is essential for producing high-quality active pharmaceutical ingredients with desired properties [29]. Various crystallization techniques are employed, including cooling crystallization, evaporation crystallization, and anti-solvent crystallization [29].

Yield maximization strategies incorporate advanced process optimization techniques that balance purity requirements with production efficiency [23]. Modern yield prediction models enable the optimization of reaction conditions to achieve maximum product recovery while maintaining quality standards [23]. These models utilize deep learning approaches to predict yields based on reaction conditions, allowing for systematic optimization of synthetic pathways [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

327.17942091 g/mol

Monoisotopic Mass

327.17942091 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

387WYR6N95

Wikipedia

Zelquistinel

Dates

Last modified: 02-18-2024

Explore Compound Types